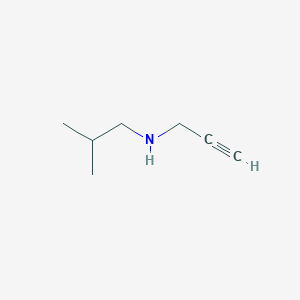

2-methyl-N-prop-2-ynylpropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-N-prop-2-ynylpropan-1-amine is a compound with the molecular formula C4H7N . It is also known by other names such as N-Methylpropargylamine, 3-Methylamino-1-butyne, N-(2-Propynyl)-N-methylamine, and N-methylpropyn-2-ylamine .

Molecular Structure Analysis

The molecular structure of 2-methyl-N-prop-2-ynylpropan-1-amine can be viewed using Java or Javascript . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .Physical And Chemical Properties Analysis

Amines have unique physical properties such as solubility and boiling points . The boiling point of a similar compound, methylamine, is -6.3°C . Amines are also known for their basic properties, with the ability to accept a proton from water to form substituted ammonium ions .Aplicaciones Científicas De Investigación

Synthesis and Chemistry

2-methyl-N-prop-2-ynylpropan-1-amine and its derivatives are actively studied for their chemical properties and synthetic applications. A one-stage synthesis method has been developed for methyl- and ethyl(prop-2-ynyl)amines, among others, due to their practical interest in fields like cancer therapy (Chukhajian et al., 2020). N-Methyl- and N-alkylamines are crucial in both academic research and industrial production due to their presence in many life-science molecules and significant roles in regulating their activities. New methods for their synthesis and functionalization using earth-abundant metal-based catalysts are of significant scientific interest (Senthamarai et al., 2018).

Carbon Capture

Sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP), closely related to 2-methyl-N-prop-2-ynylpropan-1-amine, are being explored for their potential in CO2 absorption processes due to their favorable properties for amine solution regeneration and reduced energy requirements (Svensson et al., 2014).

Material Science

In the realm of material science, hybrid ceramic materials with amine functionalities are being tailored to control CO2 adsorption, showcasing the utility of amine groups in gas separation and environmental applications (Prenzel et al., 2014).

Propiedades

IUPAC Name |

2-methyl-N-prop-2-ynylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-5-8-6-7(2)3/h1,7-8H,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFUJWHJKXZOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)

![N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430532.png)

![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2430534.png)

![(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B2430538.png)

![N-(2-ethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2430540.png)

![3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430541.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2430543.png)